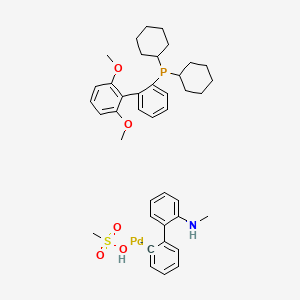
SPhos Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SPhos Pd G4 is synthesized through a series of chemical reactions involving the coordination of palladium with biarylphosphine ligands. The synthetic route typically involves the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized by reacting dicyclohexylphosphine with 2,6-dimethoxybiphenyl.
Palladium Coordination: The synthesized ligand is then coordinated with palladium to form the palladacycle complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
SPhos Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also facilitate reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in the following reactions:
Buchwald-Hartwig Cross Coupling Reaction: Involves the use of amines and aryl halides.
Heck Reaction: Utilizes alkenes and aryl halides.
Hiyama Coupling: Involves organosilanes and aryl halides.
Negishi Coupling: Uses organozinc reagents and aryl halides.
Sonogashira Coupling: Involves alkynes and aryl halides.
Stille Coupling: Uses organotin reagents and aryl halides.
Suzuki-Miyaura Coupling: Involves boronic acids and aryl halides.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
SPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of SPhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
XPhos Pd G4: Another fourth-generation palladium precatalyst with similar applications but different ligand structures.
RuPhos Pd G4: A related compound with different electronic properties and reactivity.
BrettPhos Pd G3: A third-generation palladium precatalyst with a different ligand structure and reactivity.
Uniqueness
SPhos Pd G4 is unique due to its high stability, reactivity, and versatility in facilitating various cross-coupling reactions. Its ability to accommodate bulky ligands and its long life in solution make it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C40H51NO5PPdS- |
|---|---|
Peso molecular |
795.3 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
OKZSMIKUOOLMFO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


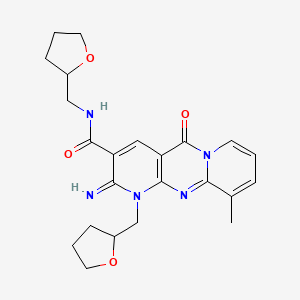
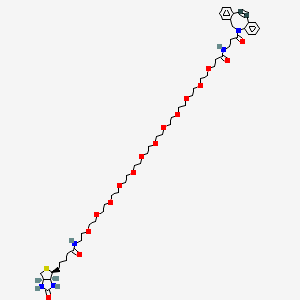
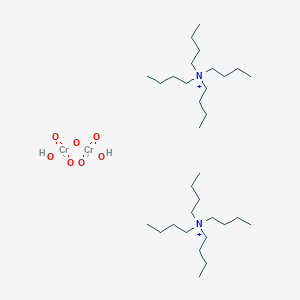
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)
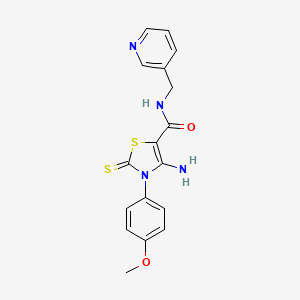

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
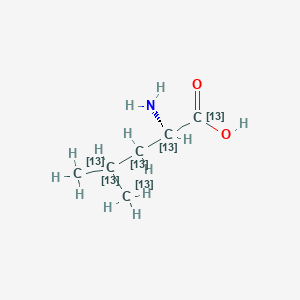
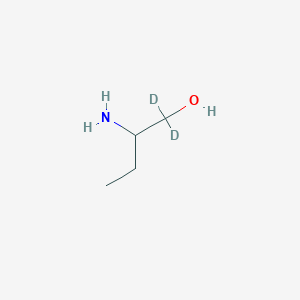
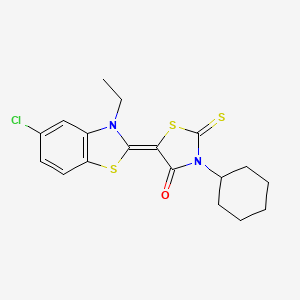


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
